Cas no 1825512-54-6 (N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene core functionalized with a carboxamide group, a cyanomethyl substituent, and a propynyl moiety. Its molecular structure combines electron-rich heterocyclic and polar functional groups, making it a versatile intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, or functional materials. The presence of the cyano and propynyl groups offers reactive handles for further derivatization, such as click chemistry or nucleophilic additions. The methyl-substituted thiophene enhances stability while maintaining reactivity. This compound is suited for applications requiring precise molecular tuning and scaffold diversification in research and industrial settings.
N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide structure
1825512-54-6 structure
商品名:N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide
CAS番号:1825512-54-6
MF:C11H10N2OS
メガワット:218.274900913239
CID:5453489
PubChem ID:100680054

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(Cyanomethyl)-4-methyl-N-2-propyn-1-yl-3-thiophenecarboxamide
    • EN300-4598673
    • 1825512-54-6
    • N-(CYANOMETHYL)-4-METHYL-N-(PROP-2-YN-1-YL)THIOPHENE-3-CARBOXAMIDE
    • N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide
    • AKOS030644592
    • Z1982518439
    • インチ: 1S/C11H10N2OS/c1-3-5-13(6-4-12)11(14)10-8-15-7-9(10)2/h1,7-8H,5-6H2,2H3
    • InChIKey: OBZHFQUPPIPBDE-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C(=C1)C(N(CC#N)CC#C)=O

計算された属性

  • せいみつぶんしりょう: 218.05138412g/mol
  • どういたいしつりょう: 218.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.232±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 413.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): -2.15±0.70(Predicted)

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4598673-0.05g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
0.05g
$827.0 2025-03-15
Enamine
EN300-4598673-0.5g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
0.5g
$946.0 2025-03-15
Enamine
EN300-4598673-2.5g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
2.5g
$1931.0 2025-03-15
Enamine
EN300-4598673-10.0g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
10.0g
$4236.0 2025-03-15
Enamine
EN300-4598673-0.1g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
0.1g
$867.0 2025-03-15
Enamine
EN300-4598673-0.25g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
0.25g
$906.0 2025-03-15
Enamine
EN300-4598673-5.0g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
5.0g
$2858.0 2025-03-15
Enamine
EN300-4598673-1.0g
N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide
1825512-54-6 95.0%
1.0g
$986.0 2025-03-15

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 関連文献

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N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamideに関する追加情報

Introduction to N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide (CAS No: 1825512-54-6)

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide, with the CAS number 1825512-54-6, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a cyanomethyl substituent, and a propargyl group. The combination of these functional groups makes it a versatile molecule with potential applications in various areas of research and industry.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The thiophene ring in N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide serves as a conjugated system, which is crucial for electron delocalization and thus enhances the compound's electronic properties. This feature makes it an attractive candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that such compounds can exhibit excellent charge transport properties, making them suitable for high-performance electronic devices.

The presence of the cyanomethyl group (-CH₂CN) and the propargyl group (-C≡CH) further enhances the functionality of this compound. The cyanomethyl group introduces additional electron-withdrawing effects, which can modulate the electronic properties of the molecule. On the other hand, the propargyl group adds rigidity to the structure, potentially improving stability and mechanical properties. These characteristics are particularly valuable in applications where both electronic performance and structural integrity are critical.

Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing N-(Cyanomethyl)-4-methyl-N-prop-2-yne thiol thioether amide derivatives. For instance, researchers have employed transition-metal-catalyzed coupling reactions to achieve high yields and selectivity in the synthesis process. These methods not only streamline production but also pave the way for further modifications to tailor the compound's properties for specific applications.

In terms of applications, N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide has shown promise in drug discovery efforts. Its unique structure allows for interactions with various biological targets, making it a potential lead compound for therapeutic agents. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry and catalysis.

From an environmental standpoint, understanding the degradation pathways and ecological impact of N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide is essential for its sustainable use. Recent studies have explored its biodegradability under different environmental conditions, providing insights into its potential long-term effects on ecosystems. These findings underscore the importance of responsible handling and disposal practices when working with such compounds.

In conclusion, N-(Cyanomethyl)-4-methyl-N-propargylthio thioether amide (CAS No: 1825512-54-6) represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structural features and functional groups make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and materials science. As ongoing research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.

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